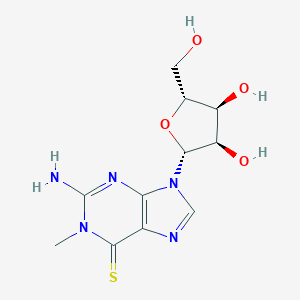

1-Methyl-6-thioguanosine

Descripción general

Descripción

1-Methyl-6-thioguanosine is a modified nucleoside, specifically a thiopurine derivative It is structurally similar to guanosine but contains a sulfur atom replacing the oxygen atom at the sixth position and a methyl group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-6-thioguanosine can be synthesized through various chemical routes. One common method involves the methylation of 6-thioguanosine. The process typically includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation at the first position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through crystallization or chromatography techniques to ensure it meets the required standards for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-6-thioguanosine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioguanosine moiety can be oxidized to form sulfoxides or sulfones under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Methylation: Further methylation can occur at different positions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted thioguanosine derivatives.

Methylation: Dimethylated thioguanosine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

1-Methyl-6-thioguanosine exhibits significant potential in cancer therapy, particularly due to its ability to interfere with nucleic acid metabolism and inhibit cell proliferation. Research has demonstrated that thiopurines, including 1-M6TG, can selectively target cancer cells, especially those with specific genetic deficiencies such as BRCA mutations.

Case Study: BRCA2-Defective Tumors

A study highlighted that 6-thioguanine (and by extension, related compounds like 1-M6TG) effectively kills BRCA2-defective tumors by inducing DNA double-strand breaks that are repaired via homologous recombination. This suggests that compounds like 1-M6TG could be utilized in treating cancers associated with BRCA mutations, potentially offering a therapeutic avenue for resistant tumors .

Immunosuppressive Applications

Thiopurines are also extensively used in treating autoimmune diseases due to their immunosuppressive effects. They work by inhibiting lymphocyte proliferation, which is crucial in managing conditions like rheumatoid arthritis and inflammatory bowel disease.

Clinical Insight: Treatment of Autoimmune Disorders

Research indicates that thiopurines, including 1-M6TG, can improve clinical outcomes in patients with autoimmune disorders by reducing inflammation and modulating immune responses .

Prodrug Development

Recent advancements have focused on developing prodrugs of 6-thioguanosine monophosphate (6sGMP), which may enhance the efficacy of thiopurines like 1-M6TG. These prodrugs are designed to overcome resistance mechanisms observed in certain cancer cell lines.

Case Study: Enhanced Efficacy Against Resistant Cell Lines

In vitro studies demonstrated that specific 6sGMP prodrugs exhibit superior antiproliferative effects against cancer cells resistant to traditional thiopurines. This research indicates that modifying the delivery and activation of thiopurines could lead to improved therapeutic outcomes .

Comparative Analysis of Thiopurines

| Compound | Mechanism of Action | Clinical Application | Resistance Issues |

|---|---|---|---|

| This compound | Inhibits nucleic acid metabolism | Cancer therapy, autoimmune disorders | Resistance in certain tumor types |

| 6-Thioguanine | Induces DNA damage | Chemotherapy for leukemia | Limited efficacy due to resistance |

| 6-Mercaptopurine | Inhibits purine synthesis | Treatment of acute lymphoblastic leukemia | Hematologic toxicity in TPMT-deficient patients |

Mecanismo De Acción

1-Methyl-6-thioguanosine exerts its effects primarily through its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The compound targets enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase .

Comparación Con Compuestos Similares

6-Thioguanosine: Lacks the methyl group at the first position but shares the thioguanosine core structure.

6-Mercaptopurine: Another thiopurine derivative used in cancer treatment.

Azathioprine: A prodrug that converts to 6-mercaptopurine in the body

Uniqueness: 1-Methyl-6-thioguanosine is unique due to its specific methylation, which can influence its biological activity and stability. This modification can enhance its incorporation into nucleic acids and potentially improve its therapeutic efficacy compared to other thiopurines .

Actividad Biológica

1-Methyl-6-thioguanosine (1-M6TG) is a modified purine nucleoside that has gained attention for its biological activities, particularly in the fields of immunosuppression and cancer treatment. Its structure features a methyl group at the 1-position and a thiol group at the 6-position of the guanine base, categorizing it under thiopurines, which are known for their therapeutic properties. This article delves into the biological activity of 1-M6TG, summarizing key research findings, mechanisms of action, and potential applications.

- Chemical Formula : C₁₁H₁₅N₅O₄S

- Structural Relation : Closely related to 6-thioguanine, a well-known chemotherapeutic agent.

1-M6TG exhibits its biological activity through several mechanisms:

- Inhibition of Nucleotide Synthesis : It interferes with purine metabolism, leading to the suppression of lymphocyte proliferation and modulation of immune responses.

- Mutagenic Potential : Research indicates that 1-M6TG can induce mutations in DNA, specifically G→A transitions, which may contribute to its carcinogenic potential when used long-term . This mutagenicity is linked to its incorporation into DNA during replication processes.

Biological Activities

The biological activities of 1-M6TG can be summarized as follows:

Case Study 1: Immunosuppressive Effects

A study on patients treated with thiopurines demonstrated that those receiving 1-M6TG showed significant reductions in lymphocyte counts compared to controls. This effect is crucial for managing autoimmune conditions where excessive immune activity is detrimental .

Case Study 2: Anticancer Efficacy

In vitro studies using various leukemia cell lines (e.g., Jurkat T cells) indicated that treatment with 1-M6TG resulted in a notable increase in apoptosis markers and reduced cell viability. The compound's ability to incorporate into DNA was measured, showing approximately 10% replacement of guanine bases with 1-M6TG after treatment .

Enzymatic Interactions

1-M6TG is metabolized by several enzymes which influence its efficacy:

- Thiopurine S-Methyltransferase (TPMT) : Genetic polymorphisms in TPMT can affect the metabolism of thiopurines, including 1-M6TG, leading to variations in therapeutic outcomes and toxicity profiles among patients .

- NUDT15 : This enzyme hydrolyzes thiopurine nucleotides and has been implicated in modulating the anticancer effects of compounds like 1-M6TG by affecting nucleotide availability during DNA synthesis .

Applications

The applications of 1-M6TG are diverse:

- Autoimmune Disease Management : Its immunosuppressive properties make it suitable for conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cancer Treatment : As part of combination chemotherapy regimens, it may enhance the efficacy of other anticancer agents by targeting rapidly dividing cells.

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14)/t4-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZHHCJWDWGAJ-FJGDRVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=S)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.